N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide
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Overview
Description
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy group, and an oxazolidinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methyl-aniline, 2-methoxyacetic acid, and oxazolidinone.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the reactions are efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methyl-phenyl)-acetamide: Lacks the methoxy and oxazolidinone groups.
N-(2-methoxy-phenyl)-2-methylacetamide: Lacks the chloro and oxazolidinone groups.
N-(5-chloro-2-methyl-phenyl)-2-oxoacetamide: Lacks the methoxy group.
Uniqueness
N-(5-chloro-2-methyl-phenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
89974-99-2 |
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Molecular Formula |
C13H15ClN2O4 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O4/c1-9-3-4-10(14)7-11(9)16(12(17)8-19-2)15-5-6-20-13(15)18/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
BLTYDNMJPPGTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(C(=O)COC)N2CCOC2=O |
Origin of Product |
United States |
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